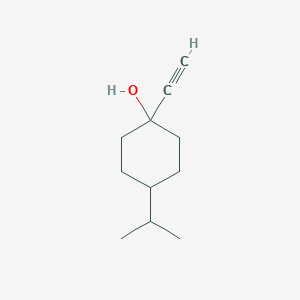
1-Ethynyl-4-(propan-2-YL)cyclohexan-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethynyl-4-(propan-2-yl)cyclohexan-1-OL is an organic compound with the molecular formula C11H18O It is a cyclohexanol derivative characterized by the presence of an ethynyl group and an isopropyl group attached to the cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-4-(propan-2-yl)cyclohexan-1-OL typically involves the alkylation of cyclohexanol derivatives. One common method is the reaction of cyclohexanone with an ethynylating agent in the presence of a base, followed by reduction to yield the desired alcohol. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
化学反应分析
Types of Reactions: 1-Ethynyl-4-(propan-2-yl)cyclohexan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Thionyl chloride or tosyl chloride in the presence of a base.
Major Products Formed:
Oxidation: 1-Ethynyl-4-(propan-2-yl)cyclohexanone.
Reduction: 1-Ethyl-4-(propan-2-yl)cyclohexan-1-OL.
Substitution: Various substituted cyclohexanols depending on the reagent used.
科学研究应用
1-Ethynyl-4-(propan-2-yl)cyclohexan-1-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
作用机制
The mechanism of action of 1-Ethynyl-4-(propan-2-yl)cyclohexan-1-OL is not fully understood, but it is believed to interact with various molecular targets and pathways. The ethynyl group may participate in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects .
相似化合物的比较
1-Ethyl-4-(propan-2-yl)cyclohexan-1-OL: Similar structure but with an ethyl group instead of an ethynyl group.
4-(propan-2-yl)cyclohexan-1-amine: Contains an amine group instead of a hydroxyl group.
2-(4-Methylcyclohex-3-en-1-yl)propan-2-OL: Similar cyclohexane ring structure with different substituents.
Uniqueness: 1-Ethynyl-4-(propan-2-yl)cyclohexan-1-OL is unique due to the presence of both an ethynyl group and an isopropyl group on the cyclohexane ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
属性
分子式 |
C11H18O |
|---|---|
分子量 |
166.26 g/mol |
IUPAC 名称 |
1-ethynyl-4-propan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C11H18O/c1-4-11(12)7-5-10(6-8-11)9(2)3/h1,9-10,12H,5-8H2,2-3H3 |
InChI 键 |
GSVKIBGJOXAVIA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1CCC(CC1)(C#C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


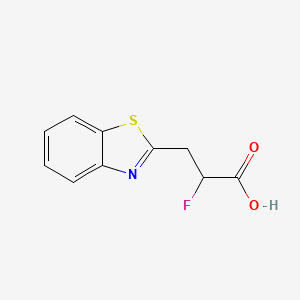
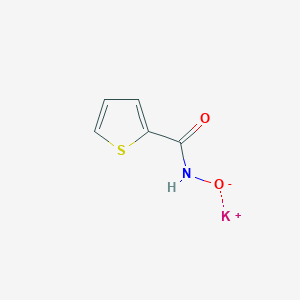

![1-{[(Benzyloxy)carbonyl]amino}-4-tert-butylcyclohexane-1-carboxylic acid](/img/structure/B13332362.png)
![3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13332363.png)
![3-Bromo-4,5,7,8-tetrahydropyrazolo[1,5-d][1,4]oxazepine](/img/structure/B13332367.png)
![2-[(5-Methylhexan-2-yl)amino]butan-1-ol](/img/structure/B13332370.png)
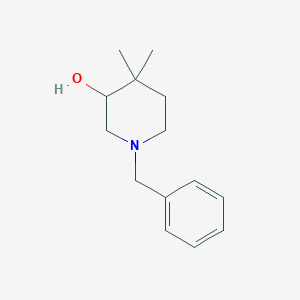
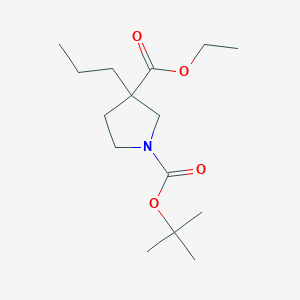
![{4-[(Ethylamino)methyl]cyclohexyl}methanamine](/img/structure/B13332389.png)
![cis-decahydro-2H-spiro[cyclopenta[b]pyrrole-3,4'-pyran]](/img/structure/B13332390.png)
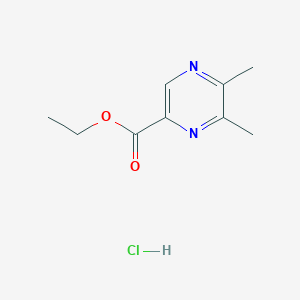

![2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol](/img/structure/B13332413.png)
